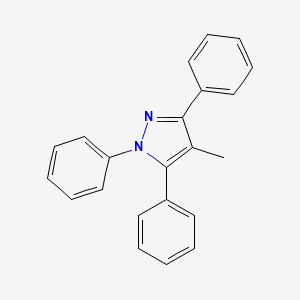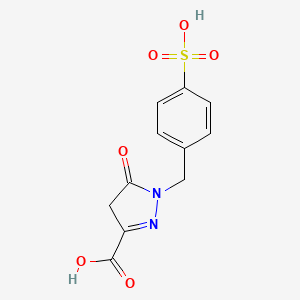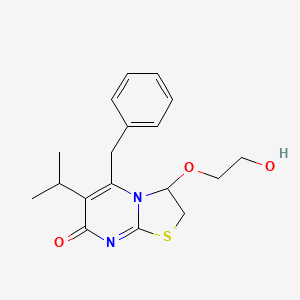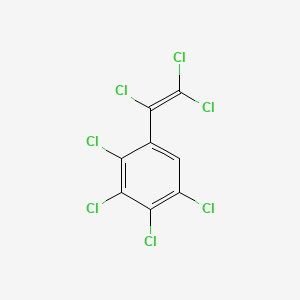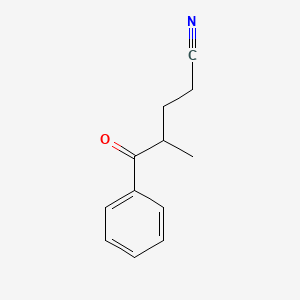![molecular formula C33H36O6 B12689514 1,1'-[Isopropylidenebis(P-phenyleneoxy)]bis[3-phenoxypropan-2-OL] CAS No. 41945-72-6](/img/structure/B12689514.png)
1,1'-[Isopropylidenebis(P-phenyleneoxy)]bis[3-phenoxypropan-2-OL]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[Isopropylidenebis(P-phenyleneoxy)]bis[3-phenoxypropan-2-OL] is a complex organic compound characterized by its unique structure, which includes isopropylidene and phenyleneoxy groups. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Isopropylidenebis(P-phenyleneoxy)]bis[3-phenoxypropan-2-OL] typically involves the reaction of isopropylidene bisphenol with phenoxypropanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of 1,1’-[Isopropylidenebis(P-phenyleneoxy)]bis[3-phenoxypropan-2-OL] is scaled up using large reactors and continuous flow processes. The use of advanced technologies, such as automated control systems and real-time monitoring, ensures consistent quality and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[Isopropylidenebis(P-phenyleneoxy)]bis[3-phenoxypropan-2-OL] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles or electrophiles; reaction conditions vary based on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
1,1’-[Isopropylidenebis(P-phenyleneoxy)]bis[3-phenoxypropan-2-OL] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of biochemical pathways and interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 1,1’-[Isopropylidenebis(P-phenyleneoxy)]bis[3-phenoxypropan-2-OL] involves its interaction with specific molecular targets and pathways The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-[Isopropylidenebis(P-phenyleneoxy)]bis[3-mercaptopropan-2-OL]
- 1,1’-[Isopropylidenebis(P-phenyleneoxy)]bis[3-aminopropan-2-OL]
Uniqueness
1,1’-[Isopropylidenebis(P-phenyleneoxy)]bis[3-phenoxypropan-2-OL] stands out due to its unique combination of isopropylidene and phenyleneoxy groups, which confer specific chemical and physical properties. These properties make it suitable for a wide range of applications, from chemical synthesis to industrial production.
Propriétés
Numéro CAS |
41945-72-6 |
|---|---|
Formule moléculaire |
C33H36O6 |
Poids moléculaire |
528.6 g/mol |
Nom IUPAC |
1-[4-[2-[4-(2-hydroxy-3-phenoxypropoxy)phenyl]propan-2-yl]phenoxy]-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C33H36O6/c1-33(2,25-13-17-31(18-14-25)38-23-27(34)21-36-29-9-5-3-6-10-29)26-15-19-32(20-16-26)39-24-28(35)22-37-30-11-7-4-8-12-30/h3-20,27-28,34-35H,21-24H2,1-2H3 |
Clé InChI |
NDNKKBFJVPZPRQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=C(C=C1)OCC(COC2=CC=CC=C2)O)C3=CC=C(C=C3)OCC(COC4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



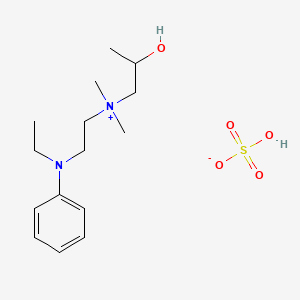
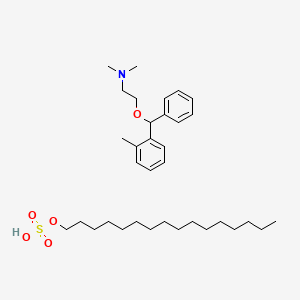
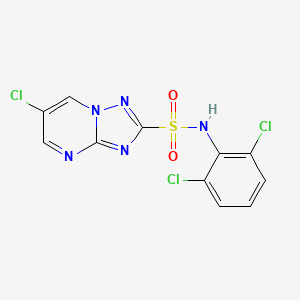


![4-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene](/img/structure/B12689465.png)
